molecular formula C17H15N3O B6577670 2-methyl-N-[4-(1H-pyrazol-3-yl)phenyl]benzamide CAS No. 1209363-08-5

2-methyl-N-[4-(1H-pyrazol-3-yl)phenyl]benzamide

Cat. No.: B6577670
CAS No.: 1209363-08-5
M. Wt: 277.32 g/mol
InChI Key: VWXAAMOAOAFOMP-UHFFFAOYSA-N
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Description

2-methyl-N-[4-(1H-pyrazol-3-yl)phenyl]benzamide is a compound that belongs to the class of pyrazole derivatives. Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry, drug discovery, agrochemistry, and coordination chemistry . This compound features a pyrazole ring, which is a five-membered heterocyclic ring containing two nitrogen atoms, and a benzamide moiety, which is a benzene ring attached to an amide group.

Preparation Methods

The synthesis of 2-methyl-N-[4-(1H-pyrazol-3-yl)phenyl]benzamide typically involves the reaction of a substituted aniline with a pyrazole derivative under specific conditions. One common method involves the use of triethylamine and chloroacetyl chloride in dichloromethane as the solvent . The reaction is carried out under an ice-water bath to control the temperature and ensure the desired product is formed. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

2-methyl-N-[4-(1H-pyrazol-3-yl)phenyl]benzamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an amine derivative.

Scientific Research Applications

2-methyl-N-[4-(1H-pyrazol-3-yl)phenyl]benzamide has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential as an antibacterial, anti-inflammatory, anticancer, analgesic, anticonvulsant, anthelmintic, antioxidant, and herbicidal agent . In medicine, it is explored for its potential therapeutic effects in treating various diseases. In industry, it is used in the development of agrochemicals and other industrial products.

Comparison with Similar Compounds

2-methyl-N-[4-(1H-pyrazol-3-yl)phenyl]benzamide can be compared with other similar compounds, such as other pyrazole derivatives. Similar compounds include 1-phenyl-3-methyl-5-pyrazolone, 3,5-dimethylpyrazole, and 4-phenyl-1H-pyrazole . What sets this compound apart is its unique combination of a pyrazole ring and a benzamide moiety, which may confer distinct biological activities and chemical properties.

Properties

IUPAC Name

2-methyl-N-[4-(1H-pyrazol-5-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O/c1-12-4-2-3-5-15(12)17(21)19-14-8-6-13(7-9-14)16-10-11-18-20-16/h2-11H,1H3,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWXAAMOAOAFOMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C3=CC=NN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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